A Comprehensive Technical Guide to (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine: A Keystone Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine: A Keystone Building Block in Modern Drug Discovery
For Immediate Release
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Utility of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine.
This whitepaper provides a detailed examination of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine, a critical reagent in the synthesis of advanced pharmaceutical and agrochemical agents. We will explore its chemical identity, physicochemical properties, and strategic applications, with a focus on its role in the development of kinase inhibitors and other bioactive molecules. This guide is intended to equip researchers and drug development professionals with the technical insights necessary to effectively utilize this versatile chemical building block.
Chemical Identity and Physicochemical Properties
(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine is a substituted hydrazine derivative that has gained prominence as a key intermediate in organic synthesis. It is most commonly available as its hydrochloride salt to improve stability and handling.
CAS Numbers:
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(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine (Free Base): 105224-02-0[1]
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(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine Hydrochloride: 502496-22-2[2][3][]
The strategic placement of the fluoro and trifluoromethyl groups on the phenyl ring imparts unique electronic properties that are highly advantageous in medicinal chemistry. The strong electron-withdrawing nature of these substituents significantly influences the reactivity of the hydrazine moiety and the overall physicochemical properties of the parent molecule and its derivatives.
Table 1: Physicochemical Properties of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine and its Hydrochloride Salt
| Property | (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine (Free Base) | (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine Hydrochloride |
| Molecular Formula | C₇H₆F₄N₂[1] | C₇H₇ClF₄N₂[3][5] |
| Molecular Weight | 194.13 g/mol [1] | 230.59 g/mol [3][5] |
| Appearance | Not specified (typically an oil or low-melting solid) | White to off-white crystalline powder |
| Purity | ≥98% (typical)[1] | ≥97% (typical)[3] |
The Strategic Importance in Drug Discovery and Design
The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to enhance their pharmacological profiles. These modifications can lead to improved metabolic stability, increased binding affinity, and better membrane permeability.[6][7] (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine serves as a critical precursor for introducing this highly desirable fluorinated phenyl motif into a variety of heterocyclic scaffolds.
Its primary utility lies in the synthesis of pyrazole and indazole derivatives, which are core structures in numerous kinase inhibitors and other therapeutic agents.[5] The fluorinated aromatic structure enhances binding selectivity and metabolic stability in the resulting drug candidates.[5]
Caption: Workflow illustrating the use of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine in drug development.
Synthesis and Mechanistic Considerations
The synthesis of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine typically involves a multi-step process starting from a correspondingly substituted aniline. A common synthetic route proceeds via diazotization of the aniline followed by reduction of the resulting diazonium salt.
Experimental Protocol: Synthesis of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine Hydrochloride
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Diazotization: 4-Fluoro-3-(trifluoromethyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes.
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Reduction: The cold diazonium salt solution is then added slowly to a pre-cooled solution of stannous chloride in concentrated hydrochloric acid. This addition is highly exothermic and requires careful temperature control.
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Isolation: The resulting precipitate, the hydrochloride salt of (4-fluoro-3-(trifluoromethyl)phenyl)hydrazine, is collected by filtration, washed with a small amount of cold water, and then with a suitable organic solvent to remove impurities.
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Drying: The product is dried under vacuum to yield the final product.
The causality behind these steps is crucial for a successful synthesis. The low temperature during diazotization is necessary to prevent the unstable diazonium salt from decomposing. The slow addition to the reducing agent solution manages the exothermicity of the reaction and prevents side reactions.
Caption: Synthetic pathway for (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride.
Applications in Heterocyclic Synthesis
As a key intermediate, (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine is extensively used in the synthesis of various heterocyclic compounds. Its application in the formation of pyrazole and indazole rings is particularly noteworthy in medicinal chemistry.
Example: Pyrazole Synthesis (Knorr Pyrazole Synthesis)
A common application is the reaction with a 1,3-dicarbonyl compound to form a substituted pyrazole. The reaction proceeds via a condensation reaction to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.
Handling, Safety, and Storage
(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine and its hydrochloride salt are classified as hazardous chemicals and should be handled with appropriate safety precautions.
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Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.[8]
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Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands thoroughly after handling. Use only in a well-ventilated area.[9][10]
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[11]
It is imperative to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[10][11][12]
Conclusion
(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its unique electronic properties, conferred by the fluoro and trifluoromethyl substituents, make it an ideal starting material for the synthesis of complex heterocyclic structures with enhanced biological activity. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in research and development.
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(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790. PubChem. [Link]
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4-(Trifluoromethyl)phenylhydrazine | C7H7F3N2 | CID 136200. PubChem. [Link]
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CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. ChemWhat. [Link]
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Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. NIH. [Link]
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Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
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